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Introduction
N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as z-Tyr-ome, is a

valuable intermediate in the synthesis of peptide-based pharmaceuticals. The

benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of

tyrosine, while the methyl ester (-OMe) protects the C-terminal carboxylic acid. This protection

scheme is particularly well-suited for solution-phase peptide synthesis (SPPS), a versatile

method for constructing short to medium-length peptide chains. This document provides

detailed application notes, experimental protocols, and relevant data for the utilization of z-Tyr-
ome in the synthesis of therapeutic peptides, with a focus on opioid and cholecystokinin (CCK)

analogs.

Core Applications of z-Tyr-ome
z-Tyr-ome serves as a key building block for introducing a tyrosine residue at the N-terminus of

a peptide chain. Tyrosine is a critical amino acid in many biologically active peptides, often

playing a crucial role in receptor binding and signal transduction. Notable classes of drugs

where z-Tyr-ome is a relevant intermediate include:

Opioid Peptides (Enkephalin Analogs): The endogenous opioid pentapeptides, Leu-

enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met), feature a

tyrosine residue at the N-terminus, which is essential for their analgesic activity. Synthetic
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analogs of enkephalins, often developed to enhance stability and potency, utilize protected

tyrosine derivatives like z-Tyr-ome in their synthesis.

Cholecystokinin (CCK) Analogs: CCK is a peptide hormone involved in various physiological

processes, including digestion and satiety. The C-terminal fragments of CCK, such as CCK-8

and CCK-4, are biologically active and their synthesis often involves protected tyrosine

residues.

Data Presentation
The following tables summarize quantitative data from the literature on the synthesis and

activity of peptide drugs where a protected tyrosine intermediate, such as z-Tyr-ome, would be

utilized.

Table 1: Synthesis Yields of Tyrosine-Containing Peptides

Peptide/Analog Synthesis Method Reported Yield Reference

Met-Enkephalin
Solution-Phase

Synthesis
Good [1]

Human CCK-12
Solid-Phase Peptide

Synthesis
26-38%

Mini Gastrin-II (14

residues)

Solid-Phase Peptide

Synthesis
26-38%

Little Gastrin-II (17

residues)

Solid-Phase Peptide

Synthesis
26-38%

Phac-Met-Asp(OMe)-

Phe-NH2 (CCK-4

fragment)

Enzymatic Synthesis 63-92% [2]

Table 2: Biological Activity of Tyrosine-Containing Peptide Analogs
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Peptide/Analog Assay Potency (IC₅₀ or Kᵢ) Reference

Ac-Tyr(SO₃H)-Met-

Gly-Trp-Met-

Asp(Ser(SO₃H))-Phe-

NH₂

Gallbladder

Contraction (in vitro)

1.9x more potent than

CCK-8
[3]

Ac-Tyr(SO₃H)-Met-

Gly-Trp-Met-

Asp(Thr(SO₃H))-Phe-

NH₂

Gallbladder

Contraction (in vitro)

1.7x more potent than

CCK-8
[3]

Ac-Tyr(SO₃H)-Met-

Gly-Trp-Met-

Asp(Hyp(SO₃H))-Phe-

NH₂

Gallbladder

Contraction (in vitro)

3.0x more potent than

CCK-8
[3]

Boc-Phe(p-

CH₂SO₃Na)-CCK8

Analog (L-isomer)

CCK Receptor

Binding
Kᵢ ~ 1 nM [4]

Boc-Phe(p-

CH₂SO₃Na)-CCK8

Analog (D-isomer)

CCK Receptor

Binding
Kᵢ ~ 1 nM [4]

Experimental Protocols
The following is a representative protocol for the solution-phase synthesis of a dipeptide

fragment, Z-Tyr-Gly-OMe, which can be further elongated to produce an enkephalin analog.

This protocol illustrates the fundamental steps of coupling and deprotection relevant to the use

of z-Tyr-ome.

Protocol 1: Solution-Phase Synthesis of Z-Tyr-Gly-OMe
Materials:

z-Tyr-ome (N-benzyloxycarbonyl-L-tyrosine methyl ester)

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Hexanes

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Thin-layer chromatography (TLC) plates

Procedure:

Preparation of Glycine Methyl Ester Free Base: a. Dissolve H-Gly-OMe·HCl (1.1 equivalents)

in anhydrous DCM. b. Add NMM or DIEA (1.1 equivalents) to the solution and stir for 20

minutes at room temperature. The resulting solution containing the free base is used directly

in the next step.

Peptide Coupling Reaction: a. In a separate flask, dissolve z-Tyr-ome (1.0 equivalent) and

HOBt (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add

DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. d. Add the

freshly prepared solution of H-Gly-OMe from step 1 to the reaction mixture. e. Allow the

reaction to warm to room temperature and stir overnight.
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Work-up and Purification: a. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture

of ethyl acetate and hexanes as the eluent). b. Once the reaction is complete, filter the

mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small

amount of DCM. c. Combine the filtrates and wash successively with 1 M HCl, saturated

NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to obtain the crude product. e. Purify the crude product

by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield

pure Z-Tyr-Gly-OMe.

Protocol 2: Saponification of the Methyl Ester (to Z-Tyr-
Gly-OH)

Reaction Setup: a. Dissolve the purified Z-Tyr-Gly-OMe in a mixture of methanol and water.

b. Cool the solution to 0 °C. c. Add a 1 M aqueous solution of NaOH (1.1 equivalents)

dropwise while stirring. d. Stir the reaction mixture at room temperature and monitor the

progress by TLC.

Work-up and Purification: a. Upon completion, carefully neutralize the reaction mixture to pH

7 with 1 M HCl. b. Remove the methanol under reduced pressure. c. The resulting aqueous

solution can be lyophilized or extracted with an organic solvent (after acidification) to obtain

the crude dipeptide acid, Z-Tyr-Gly-OH. d. Further purification can be achieved by

recrystallization.

Protocol 3: N-terminal Deprotection (Cleavage of the Z-
group)

Reaction Setup: a. Dissolve the Z-protected peptide in methanol. b. To this solution, add 10%

Palladium on carbon (10% w/w of the peptide). c. Add ammonium formate (5 equivalents) or

formic acid (10 equivalents) as the hydrogen donor.

Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction

by TLC until the starting material is consumed.

Work-up: a. Filter the reaction mixture through a pad of Celite to remove the palladium

catalyst. b. Wash the Celite pad with methanol. c. Concentrate the filtrate under reduced

pressure to obtain the deprotected peptide.
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Visualizations
Logical Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for the solution-phase synthesis of a

dipeptide using z-Tyr-ome as a starting material.
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Caption: General workflow for solution-phase dipeptide synthesis.

Signaling Pathways
Opioid Receptor Signaling

Peptides derived from z-Tyr-ome, such as enkephalin analogs, primarily interact with opioid

receptors (μ, δ, and κ), which are G-protein coupled receptors (GPCRs). Their activation leads

to analgesic effects through the modulation of downstream signaling cascades.
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Caption: Simplified opioid receptor signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b554329?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholecystokinin (CCK) Receptor Signaling

CCK analogs, which can be synthesized using tyrosine intermediates, bind to CCK receptors

(CCK1R and CCK2R), also GPCRs. This interaction triggers various intracellular signaling

pathways, primarily through Gq proteins, leading to physiological responses related to

digestion and satiety.
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Caption: Simplified cholecystokinin (CCK) receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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